![molecular formula C16H22FN3O4 B2472460 tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate CAS No. 1004304-09-9](/img/structure/B2472460.png)
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1233954-93-2 . It has a molecular weight of 353.39 . The IUPAC name for this compound is tert-butyl 4-(((4-fluoro-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.39 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: This compound’s unique structure and functional groups offer potential as a scaffold for drug design. Researchers have explored its pharmacological properties, aiming to develop novel therapeutics.
Applications:Sigma-2 Receptor Ligands: tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate has been investigated as a potential ligand for sigma-2 receptors. These receptors play a role in cancer cell proliferation, apoptosis, and neuroprotection. Developing selective sigma-2 ligands could lead to new anticancer drugs or neuroprotective agents .
Antitumor Agents: The compound’s fluorinated aromatic moiety and piperidine ring make it interesting for antitumor drug development. Researchers explore its cytotoxic effects against cancer cell lines, aiming to enhance selectivity and efficacy .
Organic Synthesis and Building Blocks
Overview: The tert-butyl ester group and piperidine core provide versatility for organic synthesis. Chemists use it as a building block to create more complex molecules.
Applications:Amides and Sulphonamides: tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate serves as a precursor for amides and sulphonamides. These functional groups are essential in medicinal chemistry and materials science .
Mannich Bases and Schiff’s Bases: By modifying the amino group, researchers can access Mannich bases and Schiff’s bases. These compounds find applications in organic reactions and coordination chemistry .
Biochemical Studies
Overview: Understanding the compound’s interactions and reactivity is crucial for its broader applications.
Applications:Enzyme Inhibition Studies: Researchers investigate whether tert-butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate inhibits specific enzymes. This information can guide drug design and therapeutic strategies .
Hypoxic Conditions in Tuberculosis: The compound’s properties have been studied in the context of Mycobacterium tuberculosis survival under hypoxic conditions. It may play a role in developing antitubercular agents .
properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-nitroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVJSCXMRMNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.